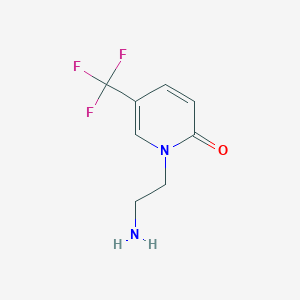
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a phenyl group (a six-membered carbon ring) attached to an ethanol group (a two-carbon alcohol), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom surrounded by two oxygen atoms and a carbon ring). The exact 3D conformation would depend on the specific spatial arrangement of these groups .科学的研究の応用
Synthesis and Structural Analysis
- This compound is used as an intermediate in chemical syntheses. For example, it has been involved in the synthesis of boric acid ester intermediates with benzene rings. The structures of these compounds are typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction, and their molecular structures are calculated using density functional theory (DFT) (Huang et al., 2021).
Applications in Crystallography
- Compounds containing this structure have been used in crystallographic studies. The X-ray diffraction techniques help in understanding their conformational and crystallographic properties. These studies are essential for the detailed analysis of molecular and crystal structures (Wu et al., 2021).
Use in Organic Electronics
- The compound is also relevant in the field of organic electronics. It is used in the synthesis of polymers and other materials that have applications in electronic devices. These materials are characterized by their unique electrical properties and are used in a variety of technological applications (Fischer et al., 2013).
Detection and Sensing Applications
- In the context of detection and sensing, derivatives of this compound have been utilized in the development of fluorescence probes. These probes are designed to detect specific substances, such as hydrogen peroxide, and have applications in fields like analytical chemistry and biochemistry (Lampard et al., 2018).
Medicinal Chemistry
- In medicinal chemistry, the compound finds application in the synthesis of pharmaceutical intermediates. These intermediates are essential in the production of various drugs and therapeutic agents (Jian-qiang et al., 2014).
作用機序
Target of Action
It is known that similar compounds are often used in the borylation of arenes .
Mode of Action
The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol interacts with its targets through a process known as borylation. This involves the addition of a boron atom to an organic molecule. The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of boronic acids and esters. These compounds are important intermediates in the synthesis of many biologically active compounds .
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form stable complexes with biological molecules .
Result of Action
The molecular and cellular effects of the action of this compound are dependent on the specific targets and pathways involved. In general, the compound can facilitate the formation of boronic acids and esters, which are useful in various chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a suitable catalyst (such as palladium) is necessary for the compound to perform its function . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
特性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVUQXMTOMREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



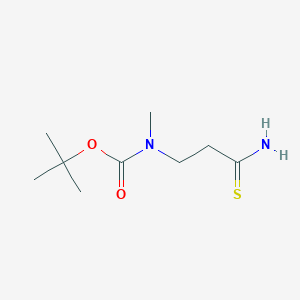
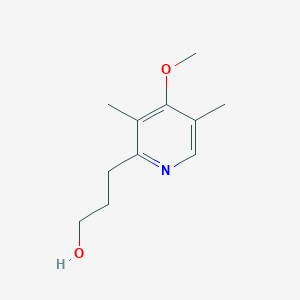
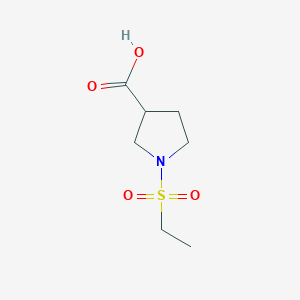


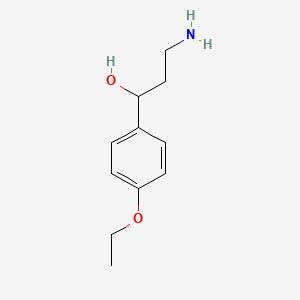
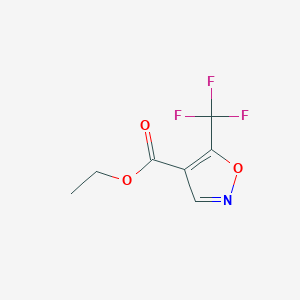
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
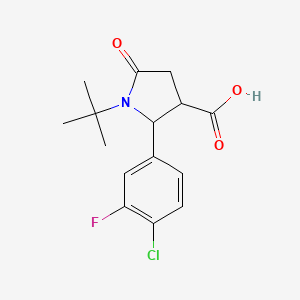

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)
